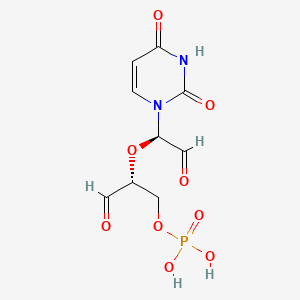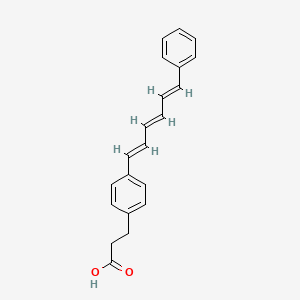
Vacuolin-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vacuolin-1 is a triazine-based compound known for its ability to inhibit endosomal-lysosomal trafficking and autophagosome-lysosome fusion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vacuolin-1 is synthesized through a series of chemical reactions involving triazine derivatives. The synthesis typically involves the reaction of triazine with various substituents under controlled conditions to yield the final product. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Vacuolin-1 primarily undergoes inhibition reactions, particularly targeting endosomal-lysosomal trafficking and autophagosome-lysosome fusion. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions: The compound is often used in conjunction with reagents that facilitate its inhibitory action on lysosomal exocytosis. Conditions such as controlled temperature and pH are crucial to maintain its stability and efficacy .
Major Products Formed: The primary outcome of this compound’s reactions is the inhibition of lysosomal content release and the prevention of autophagosome-lysosome fusion, leading to the accumulation of autophagosomes within cells .
Applications De Recherche Scientifique
Vacuolin-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
Vacuolin-1 exerts its effects by inhibiting the fusion of autophagosomes with lysosomes, thereby preventing the degradation of autophagic contents. It targets specific proteins involved in endosomal trafficking, such as capping protein Zβ (CapZ), which is crucial for its inhibitory action . This inhibition leads to the accumulation of autophagosomes and disrupts cellular homeostasis, making it a valuable tool in cancer research .
Comparaison Avec Des Composés Similaires
VS1 – VS8: Analogues of Vacuolin-1 with aromatic R1 groups that maintain comparable autophagy inhibitory activity.
Uniqueness: this compound is unique in its potent and selective inhibition of endosomal-lysosomal trafficking and autophagosome-lysosome fusion. Its ability to target specific proteins involved in these processes sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C26H24IN7O |
|---|---|
Poids moléculaire |
577.4 g/mol |
Nom IUPAC |
2-N-[(Z)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C26H24IN7O/c27-21-9-7-8-20(18-21)19-28-32-24-29-25(33-14-16-35-17-15-33)31-26(30-24)34(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-13,18-19H,14-17H2,(H,29,30,31,32)/b28-19- |
Clé InChI |
JMEJTSRAQUFNOP-USHMODERSA-N |
SMILES isomérique |
C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Pictogrammes |
Irritant |
Synonymes |
vacuolin-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


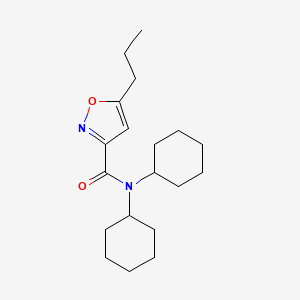
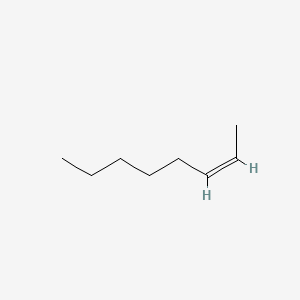
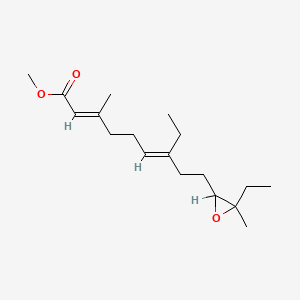


![methyl (1S,2S,15E,18R)-15-ethylidene-18-hydroxy-3-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.02,13.04,9.010,17]icosa-4,6,8-triene-17-carboxylate](/img/structure/B1239418.png)
![(R)-3-[(R)-3-hydroxybutanoyloxy]butanoic acid](/img/structure/B1239420.png)

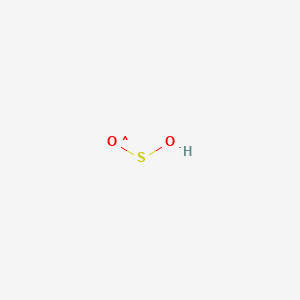
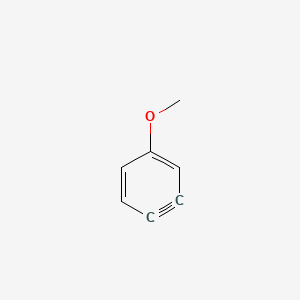
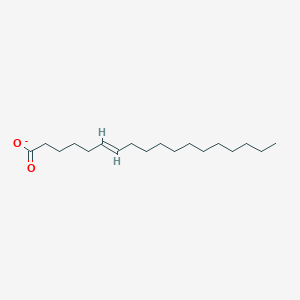
![N-[(2S)-1-[[(2R)-3-(1H-indol-3-yl)-2-[methyl(3-methylbutyl)amino]propanoyl]amino]-1-oxopropan-2-yl]-2-phenyl-1H-imidazole-5-carboxamide](/img/structure/B1239429.png)
